

Application Notes and Protocols for Research-Grade WK298

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For Researchers, Scientists, and Drug Development Professionals

Introduction

WK298 is a potent, research-grade small molecule inhibitor of the MDM2/MDMX-p53 protein-protein interaction. In many human cancers that retain wild-type p53, its tumor suppressor function is often inactivated by the over-expression of its primary negative regulators, MDM2 and its homolog MDMX. Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation via the ubiquitin-proteasome pathway. By competitively binding to the p53-binding pocket of both MDM2 and MDMX, **WK298** disrupts these interactions, leading to the stabilization and activation of p53. This, in turn, can induce the transcription of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells. These application notes provide an overview of commercially available sources for research-grade **WK298**, its binding characteristics, and detailed protocols for its in vitro characterization.

Commercial Suppliers of Research-Grade WK298

The following table summarizes the known commercial suppliers of research-grade **WK298**. Availability and lead times may vary, and it is recommended to contact the suppliers directly for the most current information.



Supplier	Catalog Number	CAS Number	Notes
MedKoo Biosciences	562091	1067654-70-9	Not currently in stock; available via custom synthesis with an estimated lead time of 2 to 4 months. Minimum order quantity is 1 gram.[1]
MedchemExpress	HY-111559	1067654-70-9	For research use only.

Quantitative Data: Binding Affinity of WK298

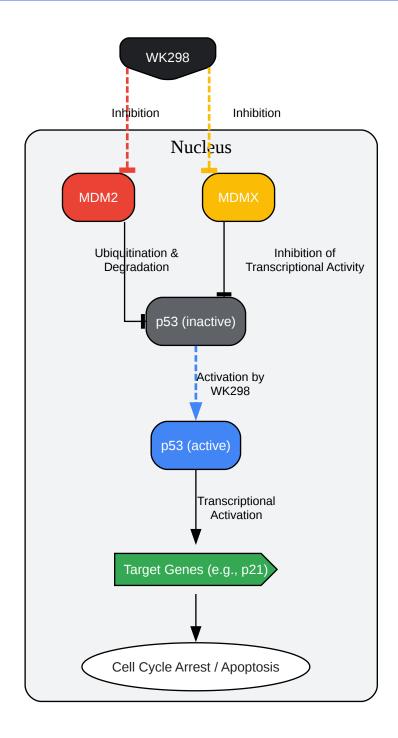
WK298 has been characterized as a dual inhibitor of both MDM2 and MDMX. The binding affinities, as determined by fluorescence polarization assays, are summarized in the table below.

Target Protein	Binding Affinity (K _i)	Reference
MDM2	109 nM	Popowicz et al., 2010
MDMX	11 μΜ	Popowicz et al., 2010

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of p53 regulation by MDM2/MDMX and the inhibitory effect of **WK298**, as well as a general experimental workflow for characterizing its activity.

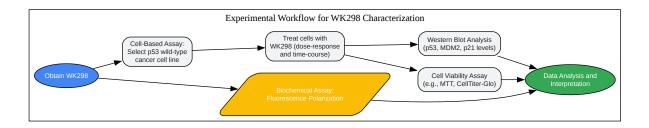




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Figure 1: WK298 Signaling Pathway. **WK298** inhibits MDM2 and MDMX, leading to p53 activation.





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References

- 1. Structures of low molecular weight inhibitors bound to MDMX and MDM2 reveal new approaches for p53-MDMX/MDM2 antagonist drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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